molecular formula C29H32N2OS B2877078 N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 851412-65-2

N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2877078
CAS No.: 851412-65-2
M. Wt: 456.65
InChI Key: CHSBJIGHKKUAPU-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Attachment of the Sulfanylacetamide Group: The sulfanylacetamide group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a haloacetamide.

    Substitution on the Phenyl Ring: The butyl group can be introduced through Friedel-Crafts alkylation, where an alkyl halide reacts with the phenyl ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts such as Lewis acids or transition metals to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl or indole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids, transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]acetamide: Lacks the sulfanyl group, which may affect its biological activity.

    N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]thioacetamide: Contains a thioacetamide group instead of sulfanylacetamide, which may alter its chemical properties.

Uniqueness

N-(4-butylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is unique due to its specific structural features, such as the combination of the indole core with the sulfanylacetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2OS/c1-4-5-8-23-13-15-25(16-14-23)30-29(32)20-33-28-19-31(27-10-7-6-9-26(27)28)18-24-17-21(2)11-12-22(24)3/h6-7,9-17,19H,4-5,8,18,20H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSBJIGHKKUAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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